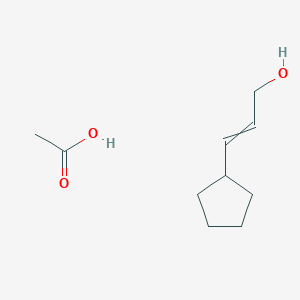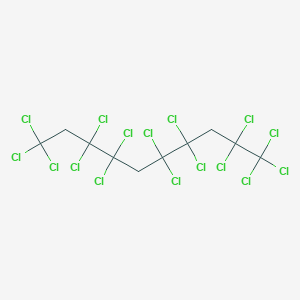
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane is a highly chlorinated organic compound It is characterized by the presence of sixteen chlorine atoms attached to a decane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane typically involves the chlorination of decane. The process requires specific conditions to ensure the selective addition of chlorine atoms. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature and pressure conditions to achieve the desired level of chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous chlorination processes. The decane is exposed to chlorine gas in a reactor, with the reaction conditions optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include partially chlorinated decanes, chlorinated alcohols, and chlorinated acids, depending on the reaction conditions and reagents used.
科学的研究の応用
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the physical and chemical properties of organic molecules.
Biology: Researchers investigate its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用機序
The mechanism by which 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane exerts its effects involves interactions with cellular components. The high chlorine content allows it to interact with and disrupt cell membranes, proteins, and nucleic acids. This disruption can lead to cell death or other cellular responses, making it a compound of interest in toxicology and pharmacology studies.
類似化合物との比較
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecachlorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-Nonadecachlorononane
Comparison: 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane is unique due to its specific pattern of chlorination and the number of chlorine atoms. Compared to similar compounds, it has a distinct set of physical and chemical properties, such as melting point, boiling point, and solubility. These differences make it suitable for specific applications where other chlorinated compounds may not be as effective.
特性
CAS番号 |
190003-05-5 |
|---|---|
分子式 |
C10H6Cl16 |
分子量 |
693.4 g/mol |
IUPAC名 |
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-hexadecachlorodecane |
InChI |
InChI=1S/C10H6Cl16/c11-4(12,6(15,16)2-8(19,20)10(24,25)26)1-5(13,14)7(17,18)3-9(21,22)23/h1-3H2 |
InChIキー |
XONLZHKWMOZFAU-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)C(C(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


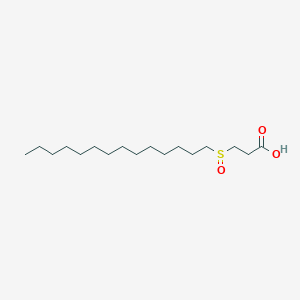

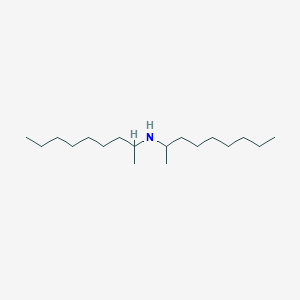
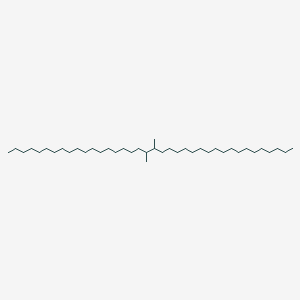
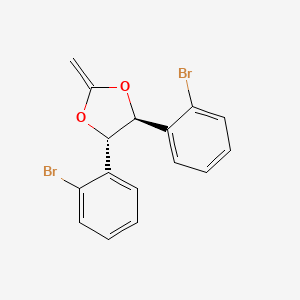
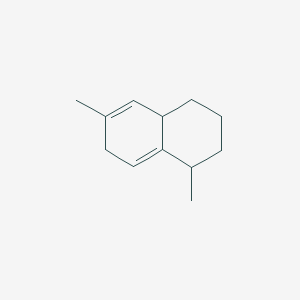
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)
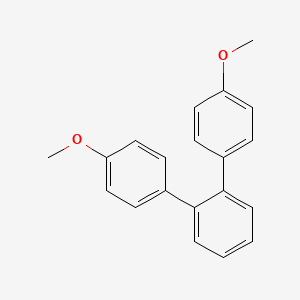
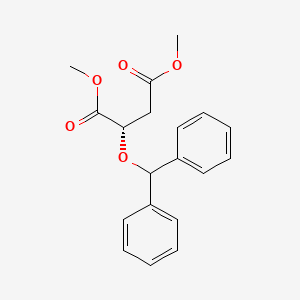
![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)

